molecular formula C19H19N3OS B2635999 N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 688335-47-9

N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2635999
CAS No.: 688335-47-9
M. Wt: 337.44
InChI Key: LJEDLUWQSJDZLM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a phenyl-substituted imidazole core and a 4-ethylphenyl acetamide moiety. The sulfanyl acetamide group and aromatic substituents contribute to its physicochemical and binding properties. This article compares its structure, substituent effects, and biological activities with closely related analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-15-8-10-16(11-9-15)21-18(23)14-24-19-20-12-13-22(19)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEDLUWQSJDZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Imidazole Ring: Starting with a phenyl-substituted imidazole precursor.

    Introduction of the Sulfanyl Group: Using thiol reagents to introduce the sulfanyl group.

    Acetamide Formation: Reacting the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

    Ethylation: Introducing the ethyl group at the para position of the phenyl ring using ethylating agents under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring or other functional groups may be reduced under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications based on its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole ring might play a role in binding to metal ions or active sites in enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the heterocyclic core, aromatic substituents, and additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents on Heterocycle Acetamide Substituent Key Features Reference
N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Imidazole Phenyl 4-Ethylphenyl Baseline compound -
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzoimidazole Methylsulfonyl 4-Ethylphenyl Expanded aromatic system
iCRT3 (Oxazole derivative) Oxazole 5-Methyl, 4-(4-ethylphenyl) 2-Phenylethyl Wnt/β-catenin pathway inhibition
VUAA1 (Triazole derivative) 1,2,4-Triazole 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Pyridinyl substitution
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Imidazole 4-Fluorophenyl 1-Naphthyl Enhanced lipophilicity
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Imidazole 1-Methyl, 5-Phenyl 4-Chlorophenyl Chlorine substituent
Key Observations:
  • Heterocyclic Core: The imidazole core in the target compound is replaced by benzoimidazole (), oxazole (), or triazole () in analogs. Oxazole and triazole analogs may alter electronic properties and binding kinetics .
  • Methylsulfonyl Groups (): Enhance polarity and solubility but may reduce membrane permeability. Naphthyl Groups (): Increase hydrophobicity, influencing pharmacokinetics .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibit intramolecular hydrogen bonding (S(7) motif) and layer formation via N–H⋯O interactions. Such features influence solubility and stability .
  • Inclination Angles: In diaminopyrimidinyl analogs, aromatic ring inclinations (42–62°) affect molecular stacking and crystal morphology , which may differ in the target compound due to its phenyl-imidazole structure.

Biological Activity

N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews its biological activity based on existing literature, highlighting synthesis methods, pharmacological evaluations, and specific case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving imidazole derivatives and acetamides. Key methods include the reaction of 4-ethylphenylamine with imidazole derivatives followed by sulfanylation to introduce the sulfanyl group. The structural confirmation is typically performed using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Anticancer Activity

Recent studies have focused on the anticancer properties of imidazole derivatives. For instance, a study synthesized several imidazole-based compounds and evaluated their cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly against HT-29 cells, with some compounds causing DNA fragmentation indicative of apoptosis .

Table 1: Anticancer Activity of Imidazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
11HT-2915.3Apoptosis induction
12MCF-725.7DNA synthesis inhibition
13HT-2910.5DNA fragmentation

Anticonvulsant Activity

In addition to anticancer properties, this compound has been evaluated for anticonvulsant activity. A study on related compounds demonstrated that certain imidazole derivatives provided protection against seizures in animal models at doses ranging from 100 mg/kg to 300 mg/kg, with significant activity observed in the maximal electroshock (MES) test .

Table 2: Anticonvulsant Activity in Animal Models

Compound IDDose (mg/kg)MES Protection (%)Time Interval (h)
19300800.5
14100604
24100700.5

Case Studies

  • Anticancer Efficacy : A study published in European Journal of Medicinal Chemistry evaluated several novel imidazole derivatives for their anticancer efficacy. The findings indicated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
  • Anticonvulsant Profile : Research conducted on a series of phenylpiperazine derivatives revealed that modifications similar to those found in this compound led to enhanced anticonvulsant activity. The study highlighted the importance of structural features in determining efficacy against seizures .

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